molecular formula C22H32Cl2N2O3 B2954058 1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1177762-29-6

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2954058
CAS RN: 1177762-29-6
M. Wt: 443.41
InChI Key: IXETURAPMZFHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H32Cl2N2O3 and its molecular weight is 443.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is involved in the synthesis and characterization of novel chemical entities with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating their analgesic and anti-inflammatory activities. This highlights the compound's role in the development of new pharmacological agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Properties

The pharmacological exploration of this compound and its derivatives indicates a broad spectrum of biological activities. Kubacka et al. (2014) investigated a novel α1- and β-adrenoceptor antagonist (MH-78), which includes structural elements typical for α1- and β-blockers, demonstrating its hypotensive activity and potential as a cardiovascular therapeutic agent. This suggests the compound's utility in cardiovascular disease management through the modulation of adrenoceptor activity (Kubacka et al., 2014).

Chemical Analysis Techniques

Spectroscopic methods play a crucial role in the detailed study of this compound. Qin et al. (2005) utilized various NMR techniques to provide complete assignments for a related dihydrochloride salt, showcasing the importance of advanced analytical methods in understanding the structural aspects of such complex molecules (Qin, Lin, Lin, Xue, & Ren, 2005).

properties

IUPAC Name

1-(2,6-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3.2ClH/c1-17-5-4-6-18(2)22(17)27-16-20(25)15-23-11-13-24(14-12-23)19-7-9-21(26-3)10-8-19;;/h4-10,20,25H,11-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXETURAPMZFHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

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